molecular formula C8H8FNO B8759985 2-Fluoro-4-(methylamino)benzaldehyde CAS No. 660432-45-1

2-Fluoro-4-(methylamino)benzaldehyde

Cat. No. B8759985
CAS RN: 660432-45-1
M. Wt: 153.15 g/mol
InChI Key: VNVZSCIGWIRYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(methylamino)benzaldehyde is a useful research compound. Its molecular formula is C8H8FNO and its molecular weight is 153.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-(methylamino)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(methylamino)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

660432-45-1

Product Name

2-Fluoro-4-(methylamino)benzaldehyde

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

2-fluoro-4-(methylamino)benzaldehyde

InChI

InChI=1S/C8H8FNO/c1-10-7-3-2-6(5-11)8(9)4-7/h2-5,10H,1H3

InChI Key

VNVZSCIGWIRYPN-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)C=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add tetrapropylammonium perruthenate (0.35 g) to a mixture of (2-fluoro-4-methylamino-phenyl)-methanol (0.18 g), 4-methylmorpholine N-oxide (0.38 g) and freshly activated powdered molecular sieves (0.30 g) in dry dichloromethane (10 mL) at room temperature under a nitrogen atmosphere. Stir for 30 minutes and add more dichloromethane and filter through a florisil-Celite® pad. Concentrate under reduced pressure to provide (0.25 g, 76%) of the title compound as an oil.
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.35 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
76%

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